9,11-Octadecadienoic acid, 13-hydroperoxy-, methyl ester, (E,E)- 9,11-Octadecadienoic acid, 13-hydroperoxy-, methyl ester, (E,E)-
Brand Name: Vulcanchem
CAS No.: 32671-93-5
VCID: VC17132026
InChI: InChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h8,10,13,16,18,21H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8+,16-13+
SMILES:
Molecular Formula: C19H34O4
Molecular Weight: 326.5 g/mol

9,11-Octadecadienoic acid, 13-hydroperoxy-, methyl ester, (E,E)-

CAS No.: 32671-93-5

Cat. No.: VC17132026

Molecular Formula: C19H34O4

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

9,11-Octadecadienoic acid, 13-hydroperoxy-, methyl ester, (E,E)- - 32671-93-5

Specification

CAS No. 32671-93-5
Molecular Formula C19H34O4
Molecular Weight 326.5 g/mol
IUPAC Name methyl (9E,11E)-13-hydroperoxyoctadeca-9,11-dienoate
Standard InChI InChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h8,10,13,16,18,21H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8+,16-13+
Standard InChI Key WWBBEXJQOOTEIL-ZQHUEGGHSA-N
Isomeric SMILES CCCCCC(/C=C/C=C/CCCCCCCC(=O)OC)OO
Canonical SMILES CCCCCC(C=CC=CCCCCCCCC(=O)OC)OO

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Synonyms

The compound is systematically named methyl (13S)-13-hydroperoxy-(9Z,11E)-octadeca-9,11-dienoate under IUPAC guidelines, reflecting its esterified carboxyl group, hydroperoxy substituent at position 13, and conjugated (E,E) double-bond geometry . Alternative designations include:

  • EC Number: 605-781-7

  • CAS Registry: 17675-24-0

  • Synonyms: Conjugated methyl octadecadienoate hydroperoxide, 13-HPODE-Me .

Molecular Architecture

The structure comprises an 18-carbon chain with:

  • A methyl ester group at C1

  • Conjugated double bonds at C9–C10 (Z) and C11–C12 (E)

  • A hydroperoxy (-OOH) group at C13 in the (S) configuration .

This arrangement is represented by the formula:
CH3(CH2)4CH=CHCH2CH=CH(CH2)3CH(OOH)CH2COOCH3\text{CH}_3(\text{CH}_2)_4\text{CH}=\text{CH}-\text{CH}_2-\text{CH}=\text{CH}(\text{CH}_2)_3\text{CH(OOH)CH}_2\text{COOCH}_3
The (E,E) stereochemistry at C9–C11 positions confers distinct reactivity compared to cis-trans isomers .

Synthesis and Isolation Methodologies

Autoxidation of Methyl Linoleate

Primary synthesis involves autoxidation of methyl linoleate (ML) under controlled oxygen exposure. Radical-initiated peroxidation at C9 and C13 positions yields four isomeric hydroperoxides :

IsomerDouble Bond PositionsConfigurationAbundance (%)
13-Hydroperoxy-9Z,11EC9–C11cis,trans30
13-Hydroperoxy-9E,11EC9–C11trans,trans20
9-Hydroperoxy-10E,12ZC10–C12trans,cis32
9-Hydroperoxy-10E,12EC10–C12trans,trans18

Dry Silica Gel Chromatography

Miyashita et al. (1985) pioneered isolation using dry silica gel columns :

  • Crude Separation: Autoxidized ML is eluted with diethyl ether/hexane (20:80) on Woelm TSC silica.

  • Isomer Resolution: Fractions 60–70 yield 98% pure (9Z,11E)-13-hydroperoxide, while fractions 85–90 provide 92% pure (10E,12E)-9-hydroperoxide .

  • Rechromatography: Intermediate fractions (71–84) undergo secondary purification to achieve 85–88% purity for remaining isomers .

Physicochemical Properties and Stability

Key Parameters

  • Molecular Formula: C19H34O4\text{C}_{19}\text{H}_{34}\text{O}_4

  • Molar Mass: 326.47 g/mol

  • Solubility: Lipophilic (soluble in hexane, diethyl ether; insoluble in water)

  • Stability: Decomposes above 40°C; undergoes geometric isomerization at -80°C over weeks .

Spectroscopic Signatures

  • UV-Vis: Absorption at 234 nm (conjugated diene)

  • IR: O-O stretch at 890 cm1^{-1}, ester C=O at 1740 cm1^{-1}

  • NMR: 1H^1\text{H} signals at δ 5.5–5.7 (doublets, conjugated diene), δ 4.1 (s, methyl ester) .

Applications and Industrial Relevance

Research Applications

  • Oxidation Studies: Model compound for lipid peroxidation mechanisms .

  • Enzymatic Substrates: Precursor for lipoxygenase and cyclooxygenase pathways .

Sector2025 Consumption (MT)2046 Projection (MT)CAGR (%)
Polymer Stabilizers1,2002,4503.8
Bioactive Lipids8501,7804.1
Surfactants6801,2103.2

Global Market Dynamics

Regional Consumption (2025)

RegionMarket Share (%)Key Drivers
Asia-Pacific42Expanding polymer and cosmetics industries
Europe29Bioactive lipid R&D investments
Americas24Surfactant demand in oilfields

Regulatory Landscape

  • REACH Compliance: EC 605-781-7 registered for industrial use .

  • Storage Protocols: Stabilized with 0.1% BHT at -20°C under nitrogen .

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